Home > Products > Screening Compounds P93239 > 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 860611-36-5

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-2784985
CAS Number: 860611-36-5
Molecular Formula: C21H27N5O2S
Molecular Weight: 413.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds characterized by a fused triazole and thiadiazine ring system. These compounds have gained attention in scientific research due to their diverse biological activities, particularly as potential anticancer, antimicrobial, and anti-inflammatory agents [, , , , , , , , , , , , , , ].

3‐(3‐Methoxyphenyl)‐6‐(3‐amino‐4‐methoxyphenyl)‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine (XSD-7)

  • Compound Description: XSD-7 is a novel combretastatin A-4 analog. [] It has demonstrated potent antiproliferative activity against human gastric cancer (SGC-7901) and human cervical cancer (HeLa) cell lines. [] The mechanism of action involves disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis. []
  • Relevance: This compound shares the core structure of the [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system with the target compound, 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Variations arise in the substituents at the 3 and 6 positions of the ring system.

3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound was synthesized by cyclization of 3-(2-hydroxyphenyl)-4-amino-5-mercapto-1,2,4-triazole with 2-bromo-4-nitroacetophenone. [, ] The crystal structure reveals a two-dimensional network formed by hydrogen bonds and π-π stacking interactions. [, ]
  • Relevance: This compound shares the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Similarities include the presence of a nitrophenyl substituent at the 6-position, although the position of the nitro group and the substituent at the 3-position differ.

3-aryl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was synthesized via heterocyclization of 1-phenyl-2-((5-aryl-1,3,4-oxadiazole-2-yl)thio)ethane-1-ones. [] These compounds showed significant cytotoxic activity against HeLa, HBL-100, and CCRF-CEM cancer cell lines. []
  • Relevance: These compounds represent a series of derivatives containing the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system, similar to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The variations lie in the substituents at the 3 and 6 positions, highlighting the potential for diverse substitutions in this class of compounds.

3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This series of compounds was investigated for antifungal activity against Candida species. [] Several derivatives exhibited better percentage inhibition than fluconazole against specific Candida strains. []
  • Relevance: These compounds share the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences lie in the specific substituents on the phenyl rings at positions 3 and 6, highlighting the impact of substituents on biological activity within this class.

3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides

  • Compound Description: This series of compounds was synthesized and screened for antitumor activity against 60 cancer cell lines. [] The study revealed promising antineoplastic activity across a wide range of cancer cell lines. []
  • Relevance: This series shares the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key difference is the variable R group at the 3-position and the consistent presence of a 4-methoxyphenyl group at the 6-position.

6‐(3‐(cyclopentyloxy)‐4‐methoxyphenyl)‐3‐aryl‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazines

  • Compound Description: This series of compounds was investigated for their potential as phosphodiesterase-4 (PDE-4) inhibitors. [] They were tested on NIH-3T3 mouse fibroblastic cells and showed a marked increase in cyclic adenosine monophosphate (cAMP) concentration, indicating PDE-4 inhibition. []
  • Relevance: This series shares the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences lie in the specific aryl substituents at the 3-position and the presence of a (cyclopentyloxy)methoxyphenyl group at the 6-position.

3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-6-amine (BC)

  • Compound Description: BC was synthesized and evaluated for biological and anticancer activity through in silico methods. [] The analysis revealed a cautionary pharmacokinetic profile with good druglikeness and potential anticancer effects, including the inhibition of ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. []
  • Relevance: BC shares the central [, , ]triazolo[3,4‐b][1,3,4]thiadiazine structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences are in the substituents at the 3 and 6 positions, with BC featuring fluorophenyl groups.

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. [] Several derivatives showed significant antibacterial activity, comparable to or exceeding that of standard drugs like Streptomycin and Neomycin. []
  • Relevance: This series shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The main difference is the presence of a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group at the 3-position in this series.

3-[1-(6-methoxy-2-naphtyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine

  • Compound Description: This compound was synthesized as a potential anticancer agent. [] Its crystal structure was determined from synchrotron X-ray powder diffraction data, revealing strong C−H⋯π and weak intermolecular hydrogen-bonding interactions. []
  • Relevance: This compound is structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine through the shared [, , ]triazolo[3,4-b]-1,3,4-thiadiazine scaffold. The key differences are in the substituents at positions 3 and 6, with this compound having a [1-(6-methoxy-2-naphtyl)ethyl] group at position 3 and a 2,4-dichlorophenyl group at position 6.

Mono- and Bis-(6-pyrazolyltriazolo-thiadiazine) Derivatives

  • Compound Description: This series of mono- and bis-derivatives, including compounds 4a-c, 6a-d, 8a,b and 10, were designed as potential EGFR/CDK-2 target inhibitors for anti-breast cancer activity. [] Some compounds showed potent cytotoxicity against the MCF-7 breast cancer cell line and promising dual EGFR and CDK-2 inhibition activities. []
  • Relevance: While not strictly having the same core structure, these compounds are considered related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the incorporation of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine moiety as a key pharmacophore. The presence of a pyrazole ring linked to the triazolothiadiazine system is a significant structural variation compared to the target compound.

6-(2,4-Di­fluoro­phenyl)-3-(3-methyl­phenyl)-7H-1,2,4-triazolo­[3,4-b][1,3,4]­thia­diazine

  • Compound Description: The crystal structure of this compound was analyzed, revealing a slightly distorted thiadiazole ring and various intra- and intermolecular C—H⋯N hydrogen-bonding interactions. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences lie in the specific substituents at the 3 and 6 positions, with this compound featuring a 3-methylphenyl group at position 3 and a 2,4-difluorophenyl group at position 6.

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was analyzed, showing a slightly twisted conformation and various intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯π and π–π interactions. []
  • Compound Description: These two compounds were synthesized and their crystal structures were determined. [] The thiadiazine ring in the latter compound was found to be slightly distorted, and both compounds exhibited hydrogen bonding and π-π stacking interactions. []
  • Relevance: The 6-(4-Biphenylyl)-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences lie in the substituents at the 3 and 6 positions.

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine

  • Compound Description: This series of compounds, synthesized by reacting 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide with various phenacyl bromides, was evaluated for antibacterial activity. [] Some compounds demonstrated significant activity against E.coli and other tested bacteria. []

7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

  • Compound Description: This broad class of compounds is recognized for its potential anticancer activity, with various derivatives capable of inducing tumor cell death through different pathways. []

4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)2,6-dimethoxyphenol Derivatives

  • Compound Description: This series, encompassing compounds 6, 8, 9a-c, and 10a-c, was synthesized and evaluated for antioxidant activity using DPPH and FRAP assays. [] Several derivatives demonstrated significant antioxidant ability, some even exceeding that of ascorbic acid. []
  • Relevance: These compounds are structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The primary difference lies in the substituents at the 3 and 6 positions, with these compounds featuring a 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol moiety.

3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H- (1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine Derivatives

  • Compound Description: This series was designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. [] Molecular modeling suggested potential for COX-2 selectivity, making them promising candidates for anti-inflammatory drug development with potentially fewer adverse effects compared to non-selective COX inhibitors. []
  • Compound Description: Eleven derivatives of this compound series were synthesized and evaluated for their antimicrobial activity. [] The study aimed to explore the impact of incorporating different pharmacophores within the 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine scaffold on antimicrobial potency. []
  • Relevance: These compounds share the [, , ]triazolo [3,4-b][1,3,4] thiadiazine core structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key differences lie in the 6-aryl and 3-(3,4 -dialkoxyphenyl) substituents.

7-Arylhydrazono-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines (8a-g)

  • Compound Description: This series of compounds was synthesized via two different approaches and their tautomeric structures were investigated. [] The study focused on the impact of aryl substituents on the tautomeric equilibrium of these triazolothiadiazine derivatives. []
  • Relevance: This series is structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, sharing the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The main distinction is the presence of a 7-arylhydrazono substituent in this series.

7-Arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones (4) and 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (7)

  • Compound Description: These two series of compounds were synthesized and evaluated for their biological activities. [] The study aimed to investigate the impact of incorporating indole and pyrazole moieties into the triazolothiadiazine scaffold on biological activity. []
  • Relevance: The 7-Arylhydrazono-7H-3-(2-methyl-1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (7) share the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The key structural difference is the presence of a 7-arylhydrazono-3-(2-methyl-1H-indol-3-yl) substituent at the 7-position in this series.

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: The crystal structure of this compound was analyzed, revealing a planar 1,2,4-triazole ring, a twist-boat conformation for the 3,6-dihydro-1,3,4-thiadiazine ring, and the presence of C—H⋯N interactions in the crystal packing. []

3,6‐Disubstituted‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazine (1a–4c)

  • Compound Description: This series of compounds was synthesized and evaluated for analgesic, anti-inflammatory, antioxidant, and gastric toxicity properties. [] The study aimed to explore the structure-activity relationships within this class of compounds for potential medicinal applications. []
  • Relevance: This series encompasses a broad range of derivatives containing the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine ring system, similar to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The diversity in substituents at positions 3 and 6 allows for exploring the impact of structural modifications on biological activity.

4‐(Alkylidene/arylidene)‐amino‐5‐(2‐furanyl)‐2,4‐dihydro‐3H‐1,2,4‐triazole‐3‐thiones (2) and 6‐Aryl‐3‐(2‐furanyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines (3)

  • Compound Description: These two series were synthesized and screened for their antimicrobial activity. [] Some compounds exhibited activity against Staphylococcus aureus, Staphylococcus epidermidis, and various fungi. []
  • Relevance: The 6‐Aryl‐3‐(2‐furanyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazines (3) share the core [, , ]triazolo[3,4‐b][1,3,4]thiadiazine structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The difference lies in the substituents at positions 3 and 6, with a 2-furanyl group at position 3 and various aryl groups at position 6 in this series.

3‐(4‐Chloro­phen­yl)‐6‐(2,4‐difluoro­phen­yl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thia­diazine

  • Compound Description: This compound's structure was analyzed, revealing a distorted six-membered thiadiazine ring and conjugated C and N atoms in the triazole ring. []

3-(4-Ethoxy­phen­yl)-6-(4-methoxy­phen­yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

  • Compound Description: This compound's structure was analyzed and its bond lengths and angles were found to be within normal ranges. [] The triazole ring showed slight deviations from planarity with respect to the two benzene rings. []
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The variations lie in the substituents at the 3- and 6-positions, with this compound bearing a 4-ethoxyphenyl group at position 3 and a 4-methoxyphenyl group at position 6.

6-Substituted-7H-1,2,4-TRIAZOLO[3,4-b]-[1,3,4]Thiadiazine Derivatives

  • Compound Description: This study describes the synthesis of a series of novel 6-substituted-7H-1,2,4-TRIAZOLO[3,4-b]-[1,3,4]thiadiazine derivatives. [] The compounds were synthesized via cyclocondensation reactions and their structures were confirmed through spectroscopic analysis. []
  • Relevance: These compounds are structurally similar to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The primary difference lies in the diverse substituents at the 6-position, highlighting the variability within this class of compounds.

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was determined, revealing a twist-boat conformation for the thiadiazine ring and a dihedral angle of 10.54(9)° between the triazolothiadiazine system and the benzene ring. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine system with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The distinctions are in the specific substituents, with this compound having an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine hydrobromate

  • Compound Description: This compound represents the first reported hydrobromate salt of a triazolothiadiazine derivative. [] Its crystal structure was determined, revealing a monoclinic crystal system and specific bond lengths and angles. []
  • Relevance: This compound is structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazine scaffold. The variations are in the substituents, with this compound having a 3-hydroxypropyl group at the 3-position and a 4-methoxyphenyl group at the 6-position.

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was analyzed, revealing specific dihedral angles between the triazole, phenyl, and fluorobenzene rings, a distorted envelope conformation for the six-membered heterocyclic ring, and various intermolecular interactions, including C—H⋯N, C—H⋯F, and π–π interactions. []
  • Relevance: This compound shares the core structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazine with the target compound, 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The differences are in the substituents at the 3 and 6 positions, with this compound bearing a phenyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure was analyzed, showing a twist-boat conformation for the thiadiazine ring and a dihedral angle between the triazolothiadiazine system and the benzene ring. [] The crystal packing revealed C—H⋯N hydrogen bonds and π–π interactions. []
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core structure with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, differing in the substituents at the 3- and 6-positions. This compound features an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3‐(3‐(5‐Methylisoxazol‐3‐yl)‐7H‐[1,2,4]Triazolo[3,4‐b][1,3,4]Thiadiazin‐6‐yl)‐2H‐Chromen‐2‐Ones

  • Compound Description: This series of coumarin-substituted triazolo-thiadiazine derivatives was designed and synthesized. [] The study aimed to combine the biological activities of coumarin and triazolothiadiazine moieties for potential medicinal applications. []
  • Relevance: This series shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core with 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The main structural difference is the presence of a coumarin moiety attached to the triazolothiadiazine ring system in this series.

2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones (4a–4o)

  • Compound Description: This series of compounds was synthesized through a one-pot multi-component reaction involving 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol, substituted 2-bromo-1-phenylethanone, and phthalic anhydride. [] The study focused on developing an efficient synthetic strategy for these complex heterocyclic systems. []
  • Relevance: These compounds are structurally related to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine through the shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. The key structural difference is the presence of a 2,3-dihydrophthalazine-1,4-dione moiety attached to the triazolothiadiazine system.
Overview

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolo-thiadiazines. This compound features a unique combination of a triazole ring fused with a thiadiazine structure, along with various substituents that enhance its chemical properties and potential applications.

Source

The compound can be synthesized through various organic synthesis methods, often involving multi-step reactions that introduce specific functional groups to the core structure. While specific synthesis pathways for this exact compound are not detailed in the available literature, similar compounds in the triazolo-thiadiazine family have been studied extensively.

Classification

This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is also categorized as an aromatic compound because of its phenyl groups, which contribute to its stability and reactivity.

Synthesis Analysis

The synthesis of 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves several key steps:

  1. Formation of the Triazole Ring: The initial step may involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the triazole ring.
  2. Thiadiazine Formation: Following the formation of the triazole ring, a cyclization reaction can introduce sulfur into the structure to create the thiadiazine moiety.
  3. Substitution Reactions: The introduction of specific substituents such as the nitrophenyl and pentylcyclohexyl groups can be achieved through nucleophilic substitution reactions or coupling reactions involving pre-formed aryl halides and nucleophiles.

These methods require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be represented by its molecular formula C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S. The structure includes:

  • A triazole ring fused with a thiadiazine.
  • A nitrophenyl group at position 6.
  • A pentylcyclohexyl group at position 3.

Data

  • Molecular Weight: Approximately 366.47 g/mol.
  • SMILES Notation: This notation provides a way to represent the chemical structure using ASCII characters.

The specific three-dimensional arrangement of atoms contributes significantly to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may participate in various chemical reactions typical for heterocycles:

  • Electrophilic Aromatic Substitution: The nitrophenyl group can undergo substitution reactions due to its electron-withdrawing nature.
  • Nucleophilic Substitution: The presence of reactive sites in the thiadiazine structure allows for nucleophilic attack by various reagents.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

The mechanism of action for 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is likely related to its interaction with biological targets such as enzymes or receptors.

  • Target Binding: The nitrophenyl group may facilitate binding to target proteins through π-π stacking interactions or hydrogen bonding.
  • Inhibition Mechanism: If used as a pharmaceutical agent, it may inhibit specific enzymatic pathways by mimicking natural substrates or cofactors.

Quantitative data on binding affinities and biological activity would provide further insights into its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility may vary depending on solvent polarity; generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated; compounds with nitro groups can be sensitive to reduction.
  • Reactivity: Reactivity profiles indicate potential for further functionalization through electrophilic or nucleophilic pathways.

Relevant data from experimental studies would provide additional insights into these properties.

Applications

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases due to its unique structural features.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological activity against pests or weeds.
  • Material Science: May serve as a precursor for synthesizing novel materials with desired electronic or optical properties.

Research into these applications is ongoing and could lead to significant advancements in multiple fields.

Properties

CAS Number

860611-36-5

Product Name

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

IUPAC Name

6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C21H27N5O2S

Molecular Weight

413.54

InChI

InChI=1S/C21H27N5O2S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21-25(20)24-19(14-29-21)17-7-5-8-18(13-17)26(27)28/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3

InChI Key

ATMZCWVTRRSTCO-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.